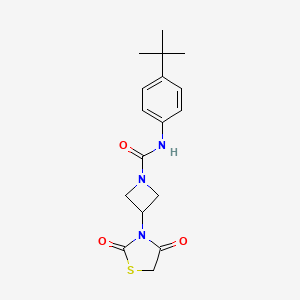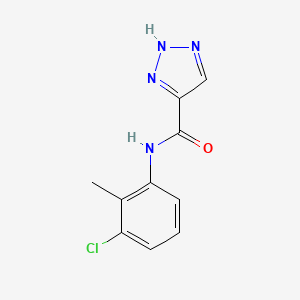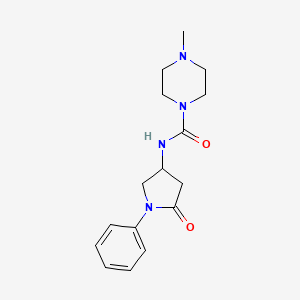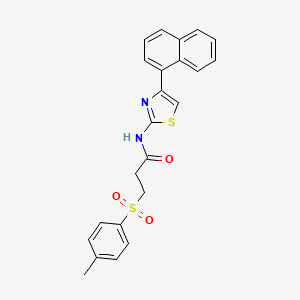
N-(4-(tert-butyl)phenyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(tert-butyl)phenyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide, also known as TAT-NBD peptide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
Anticancer Potential : A study by Kumar et al. (2009) synthesized functionalized amino acid derivatives related to the compound of interest. They found that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, particularly in ovarian and oral cancers. This suggests potential applications in designing new anticancer agents (Kumar et al., 2009).
Synthesis of Dipeptide Derivatives : Research by Schutkowski, Mrestani-Klaus, and Neubert (2009) involved the synthesis of tert-butyloxycarbonyl amino acid 4-nitroanilides, including derivatives of N-alkylated amino acids. These derivatives were extended to corresponding dipeptide 4-nitroanilides, demonstrating the versatility of such compounds in peptide synthesis (Schutkowski, Mrestani-Klaus, & Neubert, 2009).
Building Blocks for Synthetic Organic Chemistry : Jasch, Höfling, and Heinrich (2012) explored the use of tert-butyl phenylazocarboxylates as building blocks in synthetic organic chemistry. They highlighted that these compounds can undergo nucleophilic substitutions and radical reactions, making them versatile for various synthetic applications (Jasch, Höfling, & Heinrich, 2012).
Antibiotic and Antibacterial Drugs : A study by Ahmed (2007) focused on the synthesis of new antibiotic and antibacterial drugs using derivatives of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide. This research indicates the potential of these derivatives in developing new treatments for bacterial infections (Ahmed, 2007).
Electrochromic Properties : Hsiao et al. (2013) synthesized electroactive polyamides with pendent carbazole groups, demonstrating the electrochromic properties of these materials. Such compounds could have applications in developing smart materials and electronic devices (Hsiao et al., 2013).
Diuretic Activity : Yar and Ansari (2009) synthesized N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides and evaluated their in vivo diuretic activity. This suggests potential applications in developing new diuretic drugs (Yar & Ansari, 2009).
Antimicrobial Agents : Research by Incerti et al. (2017) synthesized N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides and evaluated them for antimicrobial activity. The compounds exhibited potent antimicrobial effects, indicating their potential as new antimicrobial agents (Incerti et al., 2017).
Propiedades
IUPAC Name |
N-(4-tert-butylphenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-17(2,3)11-4-6-12(7-5-11)18-15(22)19-8-13(9-19)20-14(21)10-24-16(20)23/h4-7,13H,8-10H2,1-3H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPHXGBQMBODBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CC(C2)N3C(=O)CSC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(tert-butyl)phenyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2411194.png)
![1-{[(3-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2411195.png)
![N-[2-(methylthio)phenyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2411198.png)

![3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2411202.png)


![2-(2-Chlorophenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]acetamide](/img/structure/B2411208.png)
![furan-3-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2411209.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2411210.png)

![N-[1-(prop-2-enoyl)piperidin-3-yl]methanesulfonamide](/img/structure/B2411212.png)

